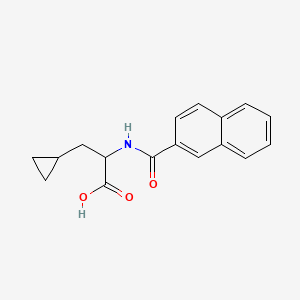![molecular formula C18H30N2O4 B6665108 3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid](/img/structure/B6665108.png)
3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes two piperidine rings and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperidine rings One common method involves the acylation of piperidine with 2-methylpropanoyl chloride under basic conditions to form 1-(2-methylpropanoyl)piperidine This intermediate is then subjected to further acylation with piperidine-4-carbonyl chloride to yield the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylpropanoyl)piperidine: Shares a similar piperidine structure but lacks the additional piperidine ring and propanoic acid group.
Piperidine-4-carbonyl chloride: A precursor in the synthesis of the compound, with a simpler structure.
Propanoic acid derivatives: Compounds with similar carboxylic acid functionality.
Uniqueness
3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid is unique due to its dual piperidine rings and the presence of both acyl and carboxylic acid groups
Properties
IUPAC Name |
3-[1-[1-(2-methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4/c1-13(2)17(23)19-10-7-15(8-11-19)18(24)20-9-3-4-14(12-20)5-6-16(21)22/h13-15H,3-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWSQKURWFUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[3-(4-Chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6665029.png)
![2-[[2-(3-Cyclopentylpropanoylamino)acetyl]amino]-3-cyclopropylpropanoic acid](/img/structure/B6665050.png)
![3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665057.png)
![3-Cyclopropyl-2-[(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid](/img/structure/B6665070.png)
![3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid](/img/structure/B6665076.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6665080.png)
![3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6665083.png)
![3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6665087.png)

![3-Cyclopropyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]propanoic acid](/img/structure/B6665097.png)
![3-[1-(2-Methyl-1,3-dioxoisoindole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665101.png)
![3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665106.png)
![3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665120.png)
![3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665128.png)
